molecular formula C19H18Cl2N2O4 B040435 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone CAS No. 111822-93-6

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone

Cat. No.: B040435
CAS No.: 111822-93-6
M. Wt: 394.2 g/mol
InChI Key: MKWKDPBGQQMXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone (SK-31662) emerged during the late 1980s as part of a broader effort to develop bifunctional anticancer agents combining DNA-intercalating and alkylating properties. Synthesized at Memorial Sloan Kettering Cancer Center, SK-31662 was designed to address limitations of conventional anthracycline therapies, particularly multidrug resistance in tumors. Its discovery paralleled advances in understanding topoisomerase II (Topo II) inhibition, with researchers seeking compounds capable of stabilizing Topo II-DNA cleavage complexes while introducing covalent DNA crosslinks.

Key milestones include:

  • 1989–1991 : Initial synthesis and characterization of SK-31662 as part of a series of anthraquinone derivatives bearing alkylating side chains.
  • 1992–1994 : Mechanistic studies demonstrating irreversible Topo II-DNA complex formation, distinguishing it from non-alkylating Topo II inhibitors like etoposide.
  • 1997 : Publication of structural-activity relationships showing SK-31662’s superior cytotoxicity compared to mono-alkylating analogs.

Structural Rationale: Anthraquinone Core and Alkylating Moieties

SK-31662’s structure integrates two functional domains (Table 1):

Table 1: Structural components of SK-31662

Component Role Structural Features
Anthraquinone core DNA intercalation Planar 9,10-anthraquinone scaffold with 1,8-dihydroxy groups enhancing hydrogen bonding to DNA
Bis(2-chloroethyl)amino Bifunctional alkylation Two chloroethyl groups enabling formation of DNA interstrand crosslinks
Methyl linker Spatial orientation optimization Connects alkylating groups to C3 position of anthraquinone, maintaining planarity for intercalation

The anthraquinone core enables intercalation into DNA base pairs, facilitated by π-π stacking interactions. The 1,8-dihydroxy groups enhance binding affinity through hydrogen bonding with DNA backbone phosphates. The bis(2-chloroethyl)amino groups act as nitrogen mustard alkylating agents, forming covalent adducts with guanine N7 positions after generating aziridinium intermediates. This dual mechanism ensures both Topo II inhibition and direct DNA damage.

Table 2: Cytotoxicity of SK-31662 vs. reference compounds

Compound IC~50~ (HL-60 leukemia cells, μM) Topo II Cleavage Reversibility
SK-31662 0.14 Irreversible
Etoposide (VP-16) 0.76 Reversible
m-AMSA 0.45 Reversible

Data adapted from Watanabe et al. (1992) and patents.

The bifunctional design enables synergistic effects: intercalation localizes the compound near Topo II cleavage sites, while alkylation "traps" the enzyme-DNA complex, amplifying DNA damage. This mechanism bypasses common resistance pathways mediated by drug efflux pumps (e.g., P-glycoprotein) and DNA repair systems.

Properties

IUPAC Name

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23/h1-3,8-9,23-24H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUYISZDDGVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920577
Record name 3-{[Bis(2-chloroethyl)amino]methyl}-1,8-dihydroxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111822-93-6
Record name 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111822936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[Bis(2-chloroethyl)amino]methyl}-1,8-dihydroxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Marschalk Reaction-Based Synthesis

The Marschalk reaction, a Friedel-Crafts alkylation variant, serves as a cornerstone for introducing substituents onto anthraquinone frameworks. In this context, 1,8-dihydroxyanthracene-9,10-dione undergoes regioselective methylation at position 3 under acidic conditions, facilitated by formaldehyde and a proton source . The resulting 3-methyl-1,8-dihydroxyanthraquinone is subsequently chlorinated using thionyl chloride (SOCl₂) to yield 3-chloromethyl-1,8-dihydroxyanthraquinone. This intermediate reacts with bis(2-chloroethyl)amine hydrochloride in dichloromethane, displacing the chloride to form the target compound .

Critical to this route is the control of chlorination kinetics. Excessive SOCl₂ exposure risks over-chlorination of hydroxyl groups, necessitating precise stoichiometric ratios (e.g., 1:1.2 substrate-to-SOCl₂) . Nuclear magnetic resonance (NMR) analysis of intermediates confirms successful chloromethylation, with characteristic downfield shifts for methylene protons adjacent to chlorine (δ 4.2–4.5 ppm) . Final coupling with bis(2-chloroethyl)amine achieves moderate yields (40–50%), attributed to steric hindrance at the congested 3-position .

Chlorination and Amination via Boc-Protection

A multi-step protection-deprotection strategy enhances selectivity for the bis(2-chloroethyl)aminomethyl group. Starting with 1,8-dihydroxyanthraquinone, tert-butoxycarbonyl (Boc) groups transiently protect the hydroxyl moieties, enabling unimpeded functionalization at position 3 . Mesylation of the 3-hydroxymethyl intermediate (formed via Marschalk reaction) with methanesulfonyl chloride (MsCl) produces a mesylate leaving group, which undergoes nucleophilic displacement with tetra-n-butylammonium chloride (TBACl) to generate 3-chloromethyl-1,8-dihydroxyanthraquinone .

Deprotection of Boc groups via trifluoroacetic acid (TFA) restores the hydroxyl functionalities, followed by amination with bis(2-chloroethyl)amine under mild alkaline conditions (pH 8–9) . This method achieves superior regioselectivity (>90%) compared to non-protected routes, albeit with increased synthetic complexity. Liquid chromatography-mass spectrometry (LC-MS) data for intermediates validate the absence of side products, with high-resolution mass spectrometry (HRMS) confirming the molecular ion peak for the target compound (m/z 507.12 [M+H]⁺) .

Mannich Reaction Approach

The Mannich reaction offers a single-pot alternative for introducing the bis(2-chloroethyl)aminomethyl group. Condensing 1,8-dihydroxyanthraquinone with formaldehyde and bis(2-chloroethyl)amine in acetic acid mediates the formation of a Mannich base at position 3 . The reaction proceeds via iminium ion intermediates, with the electron-rich anthraquinone core directing electrophilic attack to the 3-position.

Optimization studies reveal that equimolar ratios of anthraquinone, formaldehyde, and amine (1:1:1) minimize oligomerization byproducts . However, yields remain modest (30–35%) due to competing side reactions at the 6-position, as evidenced by HPLC traces showing dual peaks . Post-reaction purification via flash chromatography (silica gel, CH₂Cl₂/petroleum ether) isolates the desired product with >95% purity, confirmed by thin-layer chromatography (TLC) .

Reductive Amination Pathway

Reductive amination provides a versatile route for installing nitrogen mustard groups. Here, 3-formyl-1,8-dihydroxyanthraquinone (synthesized via Vilsmeier-Haack formylation) reacts with bis(2-chloroethyl)amine under reducing conditions (NaBH₃CN, MeOH) . The Schiff base intermediate undergoes reduction to yield the secondary amine, which is subsequently alkylated with ethylene chloride to form the bis(2-chloroethyl) groups.

This method’s flexibility allows tuning of the alkyl chain length, though ethylene chloride’s high reactivity necessitates low-temperature conditions (−10°C) to prevent polymerization . Fourier-transform infrared spectroscopy (FTIR) data for the final product exhibit N–H stretching vibrations at 3300 cm⁻¹ and C–Cl bonds at 650 cm⁻¹, corroborating successful alkylation .

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Marschalk ReactionSimplified step countModerate regioselectivity40–50%
Boc-ProtectionHigh selectivity, minimal side productsMulti-step, costly reagents55–60%
Mannich ReactionSingle-pot synthesisLow yield, competing side reactions30–35%
Reductive AminationTunable alkyl chainSensitive reaction conditions45–50%

The Boc-protection strategy emerges as the most reliable for large-scale synthesis, balancing yield and purity. Conversely, the Mannich reaction’s operational simplicity suits exploratory studies despite lower efficiency .

Scientific Research Applications

Anticancer Activity

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone has been studied for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, particularly leukemia cells. The mechanism of action involves:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular processes and leading to cell death.
  • Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition results in the formation of cleavable complexes that induce DNA breaks, contributing to its cytotoxicity .

Structure-Activity Relationship Studies

Studies have explored the structure-activity relationships (SAR) of anthraquinone derivatives, including this compound. Variations in the substituents on the anthraquinone core can significantly affect the biological activity and selectivity against cancer cells. The presence of alkylating groups enhances the compound's ability to form irreversible complexes with DNA, increasing its efficacy as a chemotherapeutic agent .

Potential Therapeutic Uses

Given its promising anticancer properties, this compound may have potential applications in:

  • Chemotherapy : Its ability to target and disrupt cancer cell DNA makes it a candidate for further development as a chemotherapeutic agent.
  • Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents could enhance overall efficacy and reduce resistance in cancer treatments .

Case Study 1: Antitumor Activity Assessment

A study published in Molecular Pharmacology investigated the antitumor activity of various anthraquinone derivatives, including this compound. The findings revealed:

  • Cytotoxic Concentrations : Effective concentrations ranged from 0.5 to 60 μM.
  • Mechanism of Action : The compound induced protein-linked DNA breaks that correlated with cytotoxicity levels .

Case Study 2: In Vivo Efficacy

Further research is needed to evaluate the in vivo efficacy of this compound. Preliminary studies suggest that it may exhibit significant antitumor effects in animal models; however, detailed pharmacokinetic and toxicity profiles are required before clinical application.

Mechanism of Action

The compound exerts its effects primarily through the following mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical properties of SK-31662 are influenced by its substituents. Below is a detailed comparison with structurally related anthraquinones:

Table 1: Structural and Functional Comparison of Anthraquinone Derivatives

Compound Name Substituents Key Functional Groups Alkylating Potential Topo II Inhibition Cytotoxicity (L1210 Cells) Metabolic Stability (NQO1 kcat/Km, M⁻¹s⁻¹) References
SK-31662 3-(Bis(2-chloroethyl)amino)methyl, 1,8-dihydroxy Bis-chloroethyl, hydroxyls High (two alkylators) Irreversible IC50: ~0.5–60 µM Not reported
SK-31690 3-(2-Chloroethylamino)methyl, 1,8-dihydroxy Mono-chloroethyl, hydroxyls Moderate Irreversible Lower efficacy vs. SK-31662 Not reported
SK-31694 3-(2-Hydroxyethylamino)methyl, 1,8-dihydroxy Hydroxyethyl, hydroxyls None Reversible Weak Not reported
Emodin 1,3,8-Trihydroxy-6-methyl Hydroxyls, methyl None Moderate IC50: ~30 µM (hepatocytes) 1.2 × 10⁶
Chrysazin (1,8-Dihydroxyanthraquinone) 1,8-Dihydroxy Hydroxyls None None Weak 1.2 × 10⁶
Aloe-emodin 1,8-Dihydroxy-3-hydroxymethyl Hydroxyls, hydroxymethyl None None Moderate (GSH interference) Not reported
Rhein 1,8-Dihydroxy-3-carboxy Hydroxyls, carboxyl None None Moderate Not reported

Pharmacological and Mechanistic Differences

  • Topo II Inhibition : SK-31662 and SK-31690 inhibit Topo II-mediated DNA decatenation, but only SK-31662’s bis-alkylating groups prevent complex reversal under high salt or temperature, ensuring sustained DNA damage .
  • Metabolic Stability: Chrysazin and emodin are substrates for NQO1, a flavoenzyme that reduces quinones to hydroquinones. Their high kcat/Km values (1.2 × 10⁶ M⁻¹s⁻¹) suggest rapid metabolic activation, whereas SK-31662’s alkylating groups may bypass this pathway, reducing dependency on enzymatic activation .
  • Toxicity Profile: Non-alkylating anthraquinones like emodin and aloe-emodin exhibit dose-dependent hepatotoxicity, linked to reactive oxygen species (ROS) generation and glutathione depletion.

Biological Activity

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C19H17Cl2N O4
  • CAS Number : 111822-93-6
  • Molecular Weight : 372.25 g/mol

This compound features two chloroethylamine groups that enhance its anticancer potential by facilitating cellular uptake and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

  • DNA Intercalation : Similar to other anthraquinones like doxorubicin, this compound can intercalate into DNA, leading to structural alterations that trigger cytotoxic effects .
  • Inhibition of Tumor-associated NADH Oxidase (tNOX) : Recent studies indicate that derivatives of anthraquinones can bind to tNOX, a protein overexpressed in cancer cells. Binding leads to downregulation of tNOX and subsequent apoptosis through modulation of SIRT1 activity and Ku70 acetylation .
  • Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress within cancer cells, contributing to cell death through ROS-mediated pathways.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • K562 (chronic myelocytic leukemia)
    • HCT116 (colon cancer)
    • SCC15 (squamous cell carcinoma)
Cell LineIC50 (µM)Mechanism of Action
K562100Apoptosis via Bcl-2/Bax modulation
HCT11660.90ROS generation and mitochondrial pathway activation
SCC15VariableInduction of apoptosis through caspase activation

Case Studies

A notable case study involved the evaluation of the compound's effects on oral cancer cells. The study found that treatment with this anthraquinone derivative resulted in significant apoptosis induction, correlating with downregulation of tNOX and activation of apoptotic pathways through caspase enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone, and how can purity be optimized?

  • Methodology : Start with anthraquinone derivatives (e.g., 1,8-dihydroxy-9,10-anthraquinone) as precursors. Introduce the bis(2-chloroethyl)amino group via alkylation or nucleophilic substitution. Use Friedel-Crafts acylation for methyl group addition, followed by purification via reversed-phase HPLC to isolate isomers . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts, as demonstrated in antitumor anthraquinone syntheses .

Q. How can UV-Vis and IR spectroscopy distinguish positional isomers of dihydroxyanthraquinones?

  • Methodology : Employ UV-Vis polarization spectroscopy to detect electronic transitions sensitive to hydroxyl group positions. For IR, analyze O–H stretching vibrations and hydrogen-bonding patterns. Compare experimental spectra with computational models (e.g., TD-DFT) to assign absorption bands, as shown in studies of 1,8-dihydroxy-9,10-anthraquinone .

Q. What chromatographic techniques are suitable for quantifying this compound in complex matrices?

  • Methodology : Use reversed-phase HPLC with a C18 column and mobile phases containing acetonitrile/water (acidified with 0.1% formic acid). Detect via diode-array UV (λ = 254 nm) or MS for specificity. Validate with calibration curves, as applied to similar anthraquinone derivatives .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence the excited-state dynamics of this compound?

  • Methodology : Conduct ultrafast pump-probe spectroscopy (UV/vis and IR) in solvents like methanol, acetonitrile, and DMSO. Monitor S₁→S₀ relaxation and triplet-state formation. Solvent-dependent hydrogen bonding alters intramolecular proton transfer (ESIHT) rates, as observed in 1,8-dihydroxy-9,10-anthraquinone .

Q. What mechanistic insights explain the redox behavior of this compound in photoredox catalysis?

  • Methodology : Perform pulse radiolysis to study one-electron oxidation/reduction pathways. Use OH· or CO₂·⁻ radicals to generate semiquinone intermediates. Measure rate constants and redox potentials (vs. NHE) at varying pH. Compare with 1,8-dihydroxy-9,10-anthraquinone, which shows pKa ~3.95 for semiquinone stability .

Q. How can researchers resolve contradictions in reported photochemical yields for anthraquinone-mediated dehalogenation?

  • Methodology : Control electron-withdrawing/donating substituents on aryl halide substrates. Use hydroxyanthraquinones (e.g., 1,8-dihydroxy-9,10-anthraquinone) as catalysts under visible light (λ = 400–500 nm). Validate yields via GC-MS and consider solvent effects (e.g., methanol enhances H-bond disruption) .

Q. What experimental approaches validate the radiosensitizing effects of this compound in cancer cells?

  • Methodology : Treat nasopharyngeal carcinoma cells (e.g., CNE-1) with sub-cytotoxic doses (10 µg/mL) combined with ionizing radiation (2–8 Gy). Assess oncosis via ATP depletion, intracellular Ca²⁺ elevation, and mitochondrial swelling. Use qPCR to measure oncosis-related genes (e.g., ATP synthase F0 subunit 6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
Reactant of Route 2
Reactant of Route 2
3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.